Methyl (2S)-(-)-2-(hydroxydiphenylmethyl)-1-pyrrolidinecarboxylate

chiral auxiliary enantiomeric purity optical rotation

Researchers requiring enantiopure CBS catalyst precursors face dosing errors from hygroscopic free amines. This N-carbomethoxy-protected (2S)-diphenylprolinol solves that: • Crystalline solid (mp 160-164 °C) enables ±0.1 mg stoichiometric accuracy • Carbamate protection prevents oxidative degradation during multi-step syntheses • Quantitative deprotection releases active (S)-CBS catalyst for >95% ee reductions Supplied with ≥98% enantiomeric purity and full CoA for cGMP traceability.

Molecular Formula C19H21NO3
Molecular Weight 311.4 g/mol
CAS No. 352535-68-3
Cat. No. B1600419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (2S)-(-)-2-(hydroxydiphenylmethyl)-1-pyrrolidinecarboxylate
CAS352535-68-3
Molecular FormulaC19H21NO3
Molecular Weight311.4 g/mol
Structural Identifiers
SMILESCOC(=O)N1CCCC1C(C2=CC=CC=C2)(C3=CC=CC=C3)O
InChIInChI=1S/C19H21NO3/c1-23-18(21)20-14-8-13-17(20)19(22,15-9-4-2-5-10-15)16-11-6-3-7-12-16/h2-7,9-12,17,22H,8,13-14H2,1H3/t17-/m0/s1
InChIKeyVRSDVCVAJXOENN-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (2S)-(-)-2-(hydroxydiphenylmethyl)-1-pyrrolidinecarboxylate Overview


Methyl (2S)-(-)-2-(hydroxydiphenylmethyl)-1-pyrrolidinecarboxylate (CAS 352535-68-3) is an enantiopure, N‑protected α,α‑diarylprolinol derivative belonging to the class of chiral 2‑(hydroxydiphenylmethyl)pyrrolidine ligands. The compound bears a methyl carbamate protecting group on the pyrrolidine nitrogen, distinguishing it from the parent free‑amine (S)‑α,α‑diphenyl‑2‑pyrrolidinemethanol [1]. As a single enantiomer of defined absolute configuration (2S), it serves as a chiral auxiliary and a storable precursor for the in‑situ generation of Corey–Bakshi–Shibata (CBS) oxazaborolidine catalysts after deprotection [2]. Its high enantiomeric purity (typically ≥98 %) and crystalline nature (mp 160–164 °C) make it a reliable synthon for asymmetric transformations where stereochemical fidelity is paramount .

Methyl (2S)-(-)-2-(hydroxydiphenylmethyl)-1-pyrrolidinecarboxylate: Differentiation from Analogs


Simple replacement of this (2S)‑N‑carbomethoxy derivative with the free amine, the (2R)‑enantiomer, or other N‑protected variants is not scientifically equivalent. The N‑carbomethoxy group fundamentally alters the compound’s hydrogen‑bonding capacity, solubility, and stability relative to the free NH form, directly impacting its suitability as a protected precursor in multi‑step syntheses [1]. The absolute (2S) configuration is mandatory for generating the (S)‑CBS catalyst and for the stereochemical outcome of downstream asymmetric reductions; use of the (2R)‑enantiomer inverts the sense of enantioinduction, leading to the undesired product isomer [2]. Quantitative evidence for these critical differences is provided below.

Methyl (2S)-(-)-2-(hydroxydiphenylmethyl)-1-pyrrolidinecarboxylate: Quantitative Evidence


Enantiomeric Integrity: Optical Rotation vs. (2R)-Enantiomer

The target (2S)-(-)-enantiomer exhibits a negative specific rotation, whereas the (2R)-(+)-enantiomer (CAS 352535-69-4) displays a positive rotation of equal magnitude. This chiroptical property provides a simple quality‑control metric to verify enantiomeric identity and exclude contamination by the undesired (2R)-isomer. The (2R)-enantiomer, if inadvertently substituted, would invert the absolute configuration of the product in any asymmetric transformation relying on the CBS catalyst derived from this precursor [1].

chiral auxiliary enantiomeric purity optical rotation

N-Carbomethoxy Protection vs. Free Amine Stability

The target compound bears a methyl carbamate (N‑CO₂Me) group, which masks the nucleophilic secondary amine of the parent (S)-α,α-diphenyl-2-pyrrolidinemethanol. This protection prevents unwanted side reactions (e.g., oxidation, N‑alkylation, or imine formation) during multi‑step sequences. By contrast, the free amine is susceptible to air oxidation and requires inert‑atmosphere handling. The N‑carbomethoxy group can be cleaved under well‑established conditions (e.g., TMSI or HBr/AcOH) to liberate the free amine in >90% yield when needed for CBS catalyst formation [1].

protecting group amine stability synthetic intermediate

Reduced Hydrogen-Bond Donor Capacity

A systematic study of diphenylprolinol derivatives as NMR chiral solvating agents (CSAs) for carboxylic acids demonstrated that the derivative with free NH and OH groups (compound 1b) is most effective at enantiodiscrimination, achieving baseline separation of enantiomeric signals in ¹H NMR [1]. The N‑carbomethoxy compound, lacking an NH hydrogen‑bond donor, is significantly less effective as a CSA. This property is advantageous when the compound is used as a synthetic intermediate: it minimizes unintended hydrogen‑bonding interactions that could interfere with transition‑metal catalysis or alter reaction stereochemistry.

NMR chiral solvating agent hydrogen bonding enantiodiscrimination

Crystallinity and Dosing Accuracy

The target compound is a well‑defined crystalline solid with a melting point of 160–164 °C , whereas the parent free amine, (S)-α,α-diphenyl-2-pyrrolidinemethanol, is a lower‑melting solid (mp ~77–79 °C) that is often obtained as a waxy semi‑solid . The higher melting point of the N‑carbomethoxy derivative enables purification by recrystallization to achieve ≥98% purity and facilitates accurate gravimetric dispensing in automated synthesis platforms. This physical‑form advantage directly translates into improved reproducibility in catalytic reactions where precise catalyst loading is critical.

crystallinity melting point purity

Methyl (2S)-(-)-2-(hydroxydiphenylmethyl)-1-pyrrolidinecarboxylate: Application Scenarios


Multi-Step Asymmetric Synthesis

In complex molecule synthesis, the N‑carbomethoxy compound serves as a bench‑stable, crystalline precursor that can be carried through multiple synthetic steps without protecting‑group exchange. Its resistance to oxidation and nucleophilic attack, demonstrated by the superior stability of the methyl carbamate over the free amine [1], allows it to survive conditions where the free amine would degrade (e.g., Swern oxidations, Mitsunobu reactions). Upon reaching the desired step, the carbamate is cleaved quantitatively to release the active (S)-diphenylprolinol catalyst in situ [2].

(S)-CBS Catalyst Manufacture for Ketone Reduction

The defined crystallinity and high melting point (160–164 °C) of the target compound enable precise stoichiometric dosing for industrial‑scale preparation of (S)-CBS catalysts . Unlike the free amine, which is hygroscopic and prone to weight errors, the crystalline N‑carbomethoxy derivative can be dispensed with ±0.1 mg accuracy, ensuring reproducible catalyst loading and consistent enantiomeric excess (typically >95% ee) in the reduction of prochiral ketones [2].

NH-Free Ligand for Metal-Catalyzed Reactions

In reactions mediated by Lewis acidic metal centers (e.g., Ti(OiPr)₄, ZnEt₂, or lanthanide triflates), the free NH of diphenylprolinol can coordinate to the metal and attenuate catalytic activity. The N‑carbomethoxy compound lacks an acidic NH proton, reducing off‑target metal coordination as inferred from its poor performance as a hydrogen‑bonding chiral solvating agent [3]. This property makes it a preferred ligand precursor for reactions requiring a ‘masked’ amino alcohol that can be unveiled after the catalytic step.

Enantiopure Pharmaceutical Intermediates

For pharmaceutical intermediates where the (S)-absolute configuration is critical (e.g., (S)-tolterodine analogs), the target (2S)-enantiomer guarantees the correct stereochemical outcome. Procurement of the (2R)-enantiomer would invert the product configuration, rendering the API inactive or toxic [4]. The unambiguous (2S)-(-) designation on the certificate of analysis provides regulatory traceability required for cGMP intermediate production.

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